molecular formula C6H10N2 B1355108 N-Methyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 26052-05-1

N-Methyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No.: B1355108
CAS No.: 26052-05-1
M. Wt: 110.16 g/mol
InChI Key: NOARPNKCSMTOJD-UHFFFAOYSA-N
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Description

N-Methyl-1-(1H-pyrrol-2-yl)methanamine is an organic compound with the molecular formula C7H12N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine typically involves the reaction of pyrrole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

  • Pyrrole + Formaldehyde + Methylamine → this compound

The reaction conditions often include:

  • Temperature: Room temperature to 60°C
  • Catalyst: Acidic catalyst such as hydrochloric acid
  • Solvent: Aqueous or organic solvents like ethanol

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(1H-pyrrol-2-yl)methanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides.
  • Reduction: Reduction reactions can convert it into different amine derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
  • Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or neutral conditions.
Major Products Formed:
  • Oxidation: this compound N-oxide
  • Reduction: Various amine derivatives
  • Substitution: Substituted pyrrole derivatives

Scientific Research Applications

N-Methyl-1-(1H-pyrrol-2-yl)methanamine has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
  • Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • 1-Methyl-1H-pyrrole-2-carboxamide
  • 2-(1H-Pyrrol-1-yl)ethanamine
  • 1-(1H-Pyrrol-2-yl)methanamine

Uniqueness: N-Methyl-1-(1H-pyrrol-2-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylamine group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(1H-pyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-7-5-6-3-2-4-8-6/h2-4,7-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOARPNKCSMTOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517202
Record name N-Methyl-1-(1H-pyrrol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26052-05-1
Record name N-Methyl-1-(1H-pyrrol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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